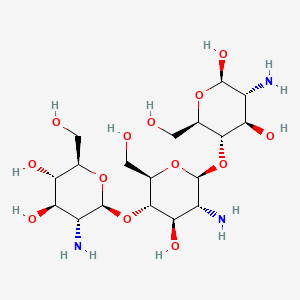
D-Glucosaminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucosaminide is a derivative of glucose where an amino group replaces one of the hydroxyl groups. This compound is part of the larger family of amino sugars, which are essential components in various biological processes. This compound is known for its role in the formation of glycosaminoglycans and proteoglycans, which are crucial for the structural integrity of connective tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Glucosaminide can be synthesized through the substitution of a hydroxyl group in glucose with an amino group. This process typically involves the use of protective groups to ensure selective substitution. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans like crabs and shrimp. The hydrolysis process uses strong acids such as hydrochloric acid to break down chitin into its monomeric units, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the amino group is converted into a nitro group.
Reduction: Reduction reactions can convert the amino group into a hydroxyl group.
Substitution: The amino group in this compound can be substituted with other functional groups such as acetyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acetic anhydride is often used for acetylation reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Hydroxyl derivatives.
Substitution: Acetylated this compound.
Applications De Recherche Scientifique
D-Glucosaminide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the study of glycosaminoglycans and their functions in connective tissues.
Medicine: Investigated for its potential in treating conditions like osteoarthritis due to its role in cartilage formation.
Industry: Used in the production of dietary supplements and cosmetics.
Mécanisme D'action
D-Glucosaminide exerts its effects primarily through its role in the biosynthesis of glycosaminoglycans and proteoglycans. These molecules are essential for the structural integrity of connective tissues. The amino group in this compound allows it to participate in various biochemical pathways, including the formation of cartilage and other connective tissues .
Comparaison Avec Des Composés Similaires
D-Glucosamine: A closely related compound where the amino group is not substituted.
N-Acetyl D-Glucosamine: An acetylated derivative of D-Glucosaminide.
Uniqueness: this compound is unique due to its specific role in the formation of glycosaminoglycans and proteoglycans. Unlike D-Glucosamine, which is more commonly used in dietary supplements, this compound has more specialized applications in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C18H35N3O13 |
|---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C18H35N3O13/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17/h4-18,22-29H,1-3,19-21H2/t4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |
Clé InChI |
RQFQJYYMBWVMQG-IXDPLRRUSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)N)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



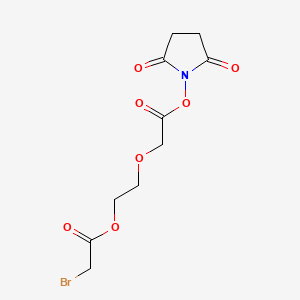
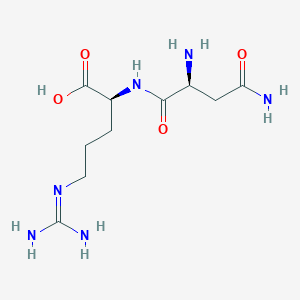
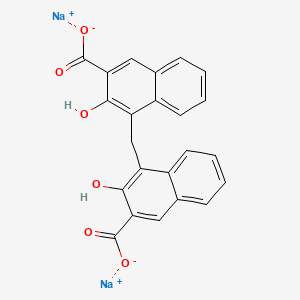
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)

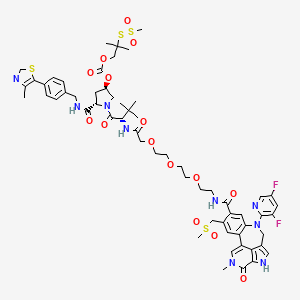
![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)
